Structural Class Novelty: Tetrahydroindazole Saturation Versus Fully Aromatic Indazole Urea Comparators
The target compound features a 4,5,6,7-tetrahydro-1H-indazole core rather than the fully aromatic 1H-indazole present in most comparator urea series. The saturated ring introduces sp3-hybridized carbons that alter the spatial orientation of the 3-methylamino substituent and increase the number of accessible conformers relative to planar aromatic indazoles, potentially enabling distinct binding pocket geometries [1]. This structural feature is shared with only a limited subset of indazolyl ureas, including select examples from the Nav1.7 patent literature (e.g., US20160075692A1) [2].
| Evidence Dimension | Ring saturation (sp3 vs. sp2 carbon count in indazole core) |
|---|---|
| Target Compound Data | 4,5,6,7-Tetrahydro-1H-indazole (4 sp3 carbons in fused ring) |
| Comparator Or Baseline | Fully aromatic 1H-indazole ureas (0 sp3 carbons in fused ring; e.g., 1-[6-(3-methoxyphenyl)-1H-indazol-3-yl]-3-(tetrahydrofuran-2-ylmethyl)urea, CAS 627857-77-6) |
| Quantified Difference | Introduction of 4 sp3-hybridized carbons; calculated increase in number of rotatable bonds by ~2 and reduction in aromatic ring count by 1 |
| Conditions | Structural comparison based on published chemical structures and patent disclosures; no direct biochemical comparison data available |
Why This Matters
The tetrahydroindazole scaffold may provide access to binding conformations inaccessible to flat aromatic indazoles, potentially enabling selectivity against kinase off-targets that prefer planar ATP-mimetic scaffolds—a rationale for procurement when screening against target classes where aromatic indazoles have shown promiscuity.
- [1] Synthesis and evaluation of urea-based indazoles as melanin-concentrating hormone receptor 1 antagonists for the treatment of obesity. Expert Opinion on Investigational Drugs, 2004. View Source
- [2] Daanen, J.F. et al. Indazole Ureas and Method of Use. AbbVie Inc. US Patent Application US20160075692A1, published March 17, 2016. View Source
